![molecular formula C10H16O2 B14281067 1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane CAS No. 130221-64-6](/img/structure/B14281067.png)
1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane is a unique organic compound characterized by its spirocyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane typically involves the reaction of cyclopropane-1,1-dicarboxylic acid derivatives with isopropenyl acetate in the presence of a strong acid catalyst like sulfuric acid. The reaction proceeds through a homoconjugate addition mechanism, resulting in the formation of the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the substituents on the spirocyclic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane exerts its effects involves interactions with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
6,6-Dimethyl-4,8-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile: This compound shares a similar spirocyclic structure but differs in its functional groups.
Cyclopropane-1,1-dicarboxylic acid derivatives: These compounds are precursors in the synthesis of 1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane.
Uniqueness: this compound is unique due to its specific spirocyclic structure and the presence of ethylidene and dimethyl groups. These features contribute to its stability and reactivity, making it valuable in various applications .
Propiedades
Número CAS |
130221-64-6 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
2-ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane |
InChI |
InChI=1S/C10H16O2/c1-4-8-5-10(8)11-6-9(2,3)7-12-10/h4H,5-7H2,1-3H3 |
Clave InChI |
KNFIZACRTJDLRR-UHFFFAOYSA-N |
SMILES canónico |
CC=C1CC12OCC(CO2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


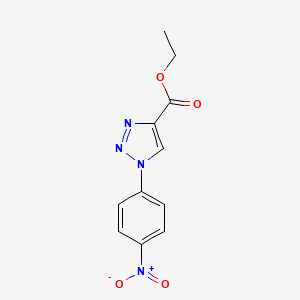
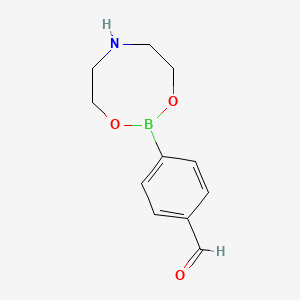

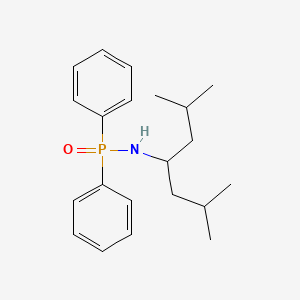
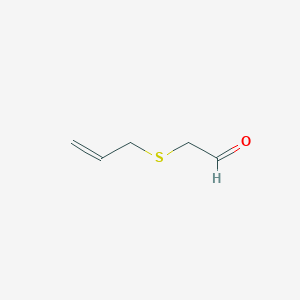
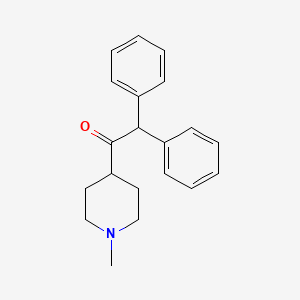
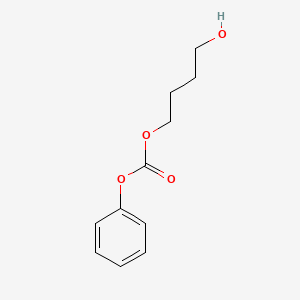


![11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl-](/img/structure/B14281030.png)

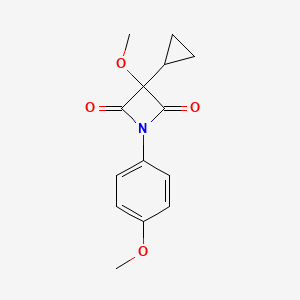
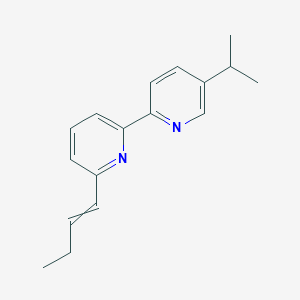
![1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one](/img/structure/B14281060.png)
